An In-depth Technical Guide to Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis- (Bisphenol TMC)
An In-depth Technical Guide to Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis- (Bisphenol TMC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-, commonly known as Bisphenol TMC (BPTMC), is an organic compound that has garnered significant interest as a monomer in the production of advanced polymers.[1][2] It serves as a potential alternative to Bisphenol A (BPA), a widely used monomer that has faced scrutiny due to its endocrine-disrupting properties.[3] This technical guide provides a comprehensive overview of Bisphenol TMC, including its chemical and physical properties, synthesis and purification protocols, analytical methodologies, and a review of its applications and toxicological profile.
Chemical and Physical Properties
Bisphenol TMC is a white to off-white solid organic compound.[4] Its chemical structure features two phenol groups linked by a 3,3,5-trimethylcyclohexylidene group. This bulky, aliphatic cyclic moiety imparts unique properties to the polymers derived from it.
Identifiers and Chemical Structure
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IUPAC Name: 4,4'-(3,3,5-trimethylcyclohexylidene)bis(phenol)[5]
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Molecular Formula: C₂₁H₂₆O₂[4]
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Molecular Weight: 310.43 g/mol [4]
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Canonical SMILES: CC1CC(CC(C1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)(C)C[4]
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InChI Key: UMPGNGRIGSEMTC-UHFFFAOYSA-N[4]
Diagram 1: Chemical Structure of Bisphenol TMC
Caption: Chemical structure of Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-.
Physicochemical Properties
| Property | Value | Reference(s) |
| Melting Point | 204-207 °C | [4] |
| Boiling Point (Predicted) | 450.8 ± 38.0 °C | [4] |
| Density (Predicted) | 1.075 ± 0.06 g/cm³ | [4] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | [4] |
| pKa (Predicted) | 9.91 ± 0.30 | [4] |
| LogP (XLogP3) | 6.3 | [5] |
| Topological Polar Surface Area | 40.5 Ų | [5] |
Synthesis and Purification
Synthesis Protocol
A common method for the synthesis of Bisphenol TMC involves the acid-catalyzed condensation of 3,3,5-trimethylcyclohexanone with phenol.[1][2]
Diagram 2: Synthesis of Bisphenol TMC
Caption: General reaction scheme for the synthesis of Bisphenol TMC.
Experimental Protocol:
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Preparation of the Reaction Slurry: In a four-necked flask equipped with a thermometer, dropping funnel, reflux condenser, and stirrer, a slurry is prepared containing 112.8 g (1.2 mol) of phenol, 16.9 g of water, 0.5 g of a 75% aqueous solution of phosphoric acid, and 7.2 g of Bisphenol TMC crystals (as seed crystals).[1] The slurry is maintained at a temperature of 20°C.
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Introduction of Gaseous Catalyst: The flask is purged with nitrogen gas, and then hydrogen chloride gas is introduced with stirring.[1]
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Addition of Reactants: A solution of 4.2 g of 15% aqueous sodium methyl mercaptide is added dropwise to the slurry.[1] Subsequently, a mixture of 112.8 g (1.2 mol) of phenol and 42.0 g (0.3 mol) of 3,3,5-trimethylcyclohexanone is added dropwise over a period of six hours, while maintaining the temperature at 20°C.[1] The reaction is exothermic, and the temperature may rise to 40°C by the end of the addition.[1]
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Reaction Completion: The reaction is continued at 40°C for an additional three hours with stirring.[1]
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Product Isolation: The resulting product can be analyzed by liquid chromatography. The reported yield is approximately 92.9%.[2]
Purification
Purification of the crude Bisphenol TMC is crucial to remove unreacted starting materials and byproducts. Common purification techniques include:
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Recrystallization: The crude product can be recrystallized from a suitable solvent.
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Washing: The product can be washed with a solution of phenol and water to remove impurities.[5]
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Thermal Decomposition of Adducts: Bisphenol TMC can form adducts with phenol, which can be isolated and then thermally decomposed in an aqueous solvent to yield the pure product.[5]
Analytical Methods
The identification and quantification of Bisphenol TMC are typically performed using chromatographic and spectroscopic techniques.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are powerful tools for the analysis of bisphenols.[4][8]
Experimental Protocol (General for Bisphenols):
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Sample Preparation:
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Extraction: For solid samples like polymers, solvent extraction is necessary. For biological samples, liquid-liquid extraction or solid-phase extraction (SPE) can be employed to isolate and preconcentrate the analyte.[4]
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Derivatization (for GC-MS): To increase volatility and improve chromatographic performance, the phenolic hydroxyl groups can be derivatized, for example, by silylation.[9]
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-
Chromatographic Separation:
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Detection:
Diagram 3: Analytical Workflow for Bisphenol TMC
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. SID 162256532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. Quantitation of bisphenol A and bisphenol A glucuronide in biological samples by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
